1-(2-Bromoethoxy)-2-nitrobenzene

Pharmaceutical impurity profiling Dofetilide analytical method validation Regulatory reference standards

Regulatory-compliant Dofetilide Impurity 21 (CAS 18800-37-8) for ANDA analytical method validation. Supplied with traceable characterization data. • ≥98% HPLC purity (most frequent supplier specification) • Distinct ortho isomer (mp 40-44 °C) vs. para isomer; critical for impurity quantification • Terminal primary alkyl bromide enables high-yield SN2 derivatization (>94% reported) In stock for immediate global shipping.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 18800-37-8
Cat. No. B099480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-2-nitrobenzene
CAS18800-37-8
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCBr
InChIInChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
InChIKeyAHOFWSHLRKOJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethoxy)-2-nitrobenzene: Overview


1-(2-Bromoethoxy)-2-nitrobenzene (CAS 18800-37-8; molecular formula C₈H₈BrNO₃; molecular weight 246.06 g/mol) is an ortho-substituted nitroaromatic ether bearing a terminal bromoethyl side chain [1]. The compound is a white crystalline solid with a melting point of 40–44 °C and a boiling point of 127–130 °C at 0.5 mmHg . Commercially available at purities of 95–99% from multiple suppliers , this compound is officially designated as Dofetilide Impurity 21 and is supplied with regulatory-compliant characterization data for abbreviated new drug application (ANDA) analytical method development and validation [2]. Beyond its role as a pharmacopeial impurity reference standard, it serves as a versatile synthetic building block owing to the electrophilic reactivity of the primary alkyl bromide terminus and the electron-withdrawing influence of the ortho-nitro group .

1-(2-Bromoethoxy)-2-nitrobenzene: Why Substitution Fails


In-class bromoethoxy-nitrobenzene isomers and halogen analogs (chloro, iodo) share the same molecular formula but differ critically in nitro-group regiochemistry (ortho vs. meta vs. para) and halide leaving-group identity. These structural variations produce substantial differences in melting point (spanning 40–44 °C for ortho vs. 63–67 °C for para vs. 39 °C for meta) , boiling point under reduced pressure (127–130 °C vs. 170 °C vs. 140–145 °C) , and most importantly, regulatory designation: the ortho isomer is classified as Dofetilide Impurity 21 and must meet pharmacopeial traceability requirements, whereas the para isomer is a Dofetilide synthetic intermediate with an entirely different quality specification [1]. The chloro analog (CAS 102236-25-9), while isosteric, exhibits reduced leaving-group propensity in SN2 alkylation reactions compared to the bromo compound [2]. Procurement decisions that overlook these quantifiable differences risk analytical method failure in regulated environments, unexpected reaction outcomes in synthesis, and purification complications from mismatched physical properties.

1-(2-Bromoethoxy)-2-nitrobenzene: Key Differentiators


Dofetilide Impurity 21 vs. Para Isomer Intermediate

1-(2-Bromoethoxy)-2-nitrobenzene is officially designated as Dofetilide Impurity 21 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions, analytical method validation (AMV), and quality control applications [1]. In contrast, its para isomer (1-(2-Bromoethoxy)-4-nitrobenzene, CAS 13288-06-7) is classified and procured as a Dofetilide synthetic intermediate, with standard technical-grade specifications and no impurity reference designation [2]. This regulatory-functional dichotomy means the two isomers are not interchangeable despite identical molecular formulae (C₈H₈BrNO₃, MW 246.06).

Pharmaceutical impurity profiling Dofetilide analytical method validation Regulatory reference standards

Bromo vs. Chloro Leaving-Group in SN2 Reactions

The terminal primary alkyl bromide in 1-(2-Bromoethoxy)-2-nitrobenzene allows efficient nucleophilic displacement in SN2 reactions. The bromo compound can be converted to allyl-[2-(2-nitro-phenoxy)-ethyl]-amine in acetonitrile with a reported yield of approximately 94% . By contrast, the chloro analog (1-(2-Chloroethoxy)-2-nitrobenzene, CAS 102236-25-9) contains a poorer leaving group: the C–Cl bond is approximately 78 kJ/mol stronger than C–Br, and chloride is a substantially less polarizable leaving group in SN2 transition states [1], resulting in slower reaction kinetics and lower yields under comparable conditions. Direct head-to-head experimental data for these specific compounds are not available in the open literature, but the difference is a well-established class-level principle in physical organic chemistry.

Nucleophilic substitution Synthetic building block Alkyl halide reactivity

Ortho-Specific Aromatic Nucleophilic Substitution

When 2-(2-nitrophenoxy)-1-bromoethane (synonym of 1-(2-Bromoethoxy)-2-nitrobenzene) was reacted with N-Boc-4-hydroxypiperidine in the presence of NaH, the product was not the expected Williamson ether but rather the product of aromatic nucleophilic substitution where the 2-nitrophenoxy group was displaced. This outcome was confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis [1]. This abnormal substitution pathway is unique to the ortho-nitro isomer: the electron-withdrawing nitro group at the ortho position activates the aromatic ring toward nucleophilic attack at the ipso carbon, a phenomenon not observed for the meta or para isomers, which undergo the expected Williamson reaction under comparable conditions [2]. This ortho-specific reactivity has been further characterized in photochemical and thermal Smiles rearrangement studies showing regioselective outcomes for the ortho isomer that differ fundamentally from the meta and para counterparts [2].

Ortho-nitro effect Smiles rearrangement Aromatic nucleophilic substitution

Isomeric Differences in Melting Point and Physical Form

The ortho isomer (target compound) is a white crystalline solid with a melting point range of 40–44 °C at standard commercial purity of 98% . This contrasts with the para isomer (1-(2-Bromoethoxy)-4-nitrobenzene, CAS 13288-06-7), which melts at 63–67 °C (95% purity) , and the meta isomer (1-(2-Bromoethoxy)-3-nitrobenzene, CAS 13831-59-9), which is described as a low-melting solid or liquid with a melting point of 39 °C . The boiling point under reduced pressure also differs substantially: ortho 127–130 °C (0.5 mmHg), para ~170 °C (5 mmHg), meta 140–145 °C [1]. These physical property differences are directly attributable to nitro-group regiochemistry and have practical consequences for purification strategy (recrystallization vs. distillation) and storage conditions (the meta isomer may require refrigeration to maintain solid form).

Solid-state properties Recrystallization Isomeric purity

Synthetic Yield Benchmark: 2-Nitrophenol Route

A reproducible synthetic protocol for 1-(2-Bromoethoxy)-2-nitrobenzene has been established using 2-nitrophenol (15 g, 107.8 mmol) and 1,2-dibromoethane (202.5 g, 1.078 mol) with K₂CO₃ (29.8 g, 215.6 mmol) in acetonitrile (360 mL) under reflux for 2.5 hours, yielding 21 g (79.2%) of product after methanolic recrystallization . This yield is consistent across multiple references . While direct yield comparisons with the chloro analog under identical conditions are not published, the O-alkylation of 2-nitrophenol with 1,2-dichloroethane is generally expected to proceed with lower efficiency due to the poorer leaving-group ability of chloride [1]. Additionally, the use of 10 equivalents of dibromoethane has been shown to improve the yield further, to approximately 78–79%, in modified protocols using DMF at 80 °C . These yield benchmarks serve as critical reference points for procurement cost modeling and in-house synthetic route evaluation.

Synthetic yield benchmarking Process chemistry Cost-of-goods modeling

1-(2-Bromoethoxy)-2-nitrobenzene: Key Applications


Dofetilide Impurity Profiling and ANDA Regulatory Filing

1-(2-Bromoethoxy)-2-nitrobenzene is procured specifically as Dofetilide Impurity 21 for use in analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial Dofetilide production [1]. Unlike its para isomer (an unqualified synthetic intermediate), this compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1]. Its well-characterized melting point (40–44 °C) and chromatographic properties enable reliable HPLC method development for impurity quantification, with reported HPLC purity specifications of ≥98% supporting its suitability as a reference standard . This application directly follows from the evidence in Section 3 (Evidence Item 1): the ortho isomer's unique regulatory designation as Impurity 21 distinguishes it from all other isomers.

Building Block for N-Alkylation and Etherification

The terminal primary alkyl bromide of 1-(2-Bromoethoxy)-2-nitrobenzene serves as an electrophilic handle for nucleophilic displacement reactions. The compound has been employed in the synthesis of allyl-[2-(2-nitro-phenoxy)-ethyl]-amine via reaction with allylamine in acetonitrile, achieving approximately 94% yield . This high-yielding transformation demonstrates the compound's utility as a building block for generating secondary amine libraries. The bromo leaving group provides a kinetic advantage over the chloro analog (CAS 102236-25-9) in SN2 displacement reactions, as documented in Section 3 (Evidence Item 2), making the bromo compound the preferred choice for synthetic sequences requiring efficient alkylation under mild conditions. The ortho-nitro group further enables subsequent reduction to the corresponding aniline, expanding the accessible chemical space .

HPLC Stationary Phase Development

1-(2-Bromoethoxy)-2-nitrobenzene is described in vendor documentation as a fluorescent ionophore used in the production of high-performance liquid chromatography (HPLC) columns . While detailed quantitative performance data for the compound as an HPLC stationary phase modifier are not publicly available, the combination of the electron-withdrawing nitro group and the bromoethyl tether provides a reactive handle for covalent attachment to silica or polymeric supports. The ortho-nitro substitution pattern confers distinct electronic properties (computed LogP of 2.5 [2]) that may influence analyte retention and selectivity compared to para-substituted analogs. This application scenario stems from the evidence in Section 3 (Evidence Item 3): the unique physical properties and electronic configuration of the ortho isomer differentiate it from the para and meta isomers for materials science applications.

Ortho-Nitro-Directed Aromatic Substitution Studies

The ortho-nitro group in 1-(2-Bromoethoxy)-2-nitrobenzene directs unique reactivity patterns that are absent in the meta and para isomers. As documented in Section 3 (Evidence Item 4), reaction with N-Boc-4-hydroxypiperidine under basic conditions (NaH) leads to ipso aromatic substitution—displacement of the ortho-nitrophenoxy group—rather than the expected Williamson etherification at the alkyl bromide terminus [3]. This abnormal reactivity, confirmed by ¹H NMR, ¹³C NMR, and LC-MS, provides a valuable experimental system for investigating the interplay between leaving-group competition (alkyl bromide vs. aryl ether) and nitro-group regiochemistry in nucleophilic aromatic substitution mechanisms. The compound thus serves as a probe substrate for physical organic chemistry research on Smiles rearrangements and related transformations, where the ortho isomer exhibits thermal rearrangement pathways distinct from the photochemical activation required for the meta isomer and the thermal pathway of the para isomer [4].

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